molecular formula C20H20N+ B15033062 N,N-dimethyl-3-phenyl-N-(3-phenylprop-2-yn-1-yl)prop-2-yn-1-aminium

N,N-dimethyl-3-phenyl-N-(3-phenylprop-2-yn-1-yl)prop-2-yn-1-aminium

Cat. No.: B15033062
M. Wt: 274.4 g/mol
InChI Key: OOAXTPFQXASXEM-UHFFFAOYSA-N
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Description

DIMETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM is a quaternary ammonium compound characterized by the presence of two 3-phenylprop-2-yn-1-yl groups attached to a dimethylazanium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM typically involves the reaction of dimethylamine with 3-phenylprop-2-yn-1-yl bromide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of DIMETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

DIMETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azanium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in an organic solvent.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxides.

    Reduction: Formation of reduced amines or hydrocarbons.

    Substitution: Formation of substituted ammonium compounds.

Scientific Research Applications

DIMETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIMETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. This is primarily due to its amphiphilic nature, allowing it to insert into lipid bilayers and destabilize them. The molecular targets include membrane phospholipids and proteins, which are essential for maintaining cell structure and function.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AMMONIUM
  • DIMETHYLBIS(3-PHENYLPROP-2-YN-1-YL)PHOSPHONIUM

Uniqueness

DIMETHYLBIS(3-PHENYLPROP-2-YN-1-YL)AZANIUM is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits higher stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20N+

Molecular Weight

274.4 g/mol

IUPAC Name

dimethyl-bis(3-phenylprop-2-ynyl)azanium

InChI

InChI=1S/C20H20N/c1-21(2,17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20/h3-8,11-14H,17-18H2,1-2H3/q+1

InChI Key

OOAXTPFQXASXEM-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CC#CC1=CC=CC=C1)CC#CC2=CC=CC=C2

Origin of Product

United States

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